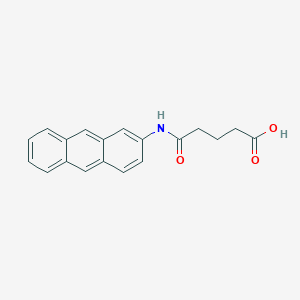
Pentanoic acid, 5-(2-anthracenylamino)-5-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 5-(2-anthracenylamino)-5-oxo- is a complex organic compound that features a pentanoic acid backbone with an anthracenylamino group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-(2-anthracenylamino)-5-oxo- typically involves the reaction of anthracene derivatives with pentanoic acid derivatives under specific conditions. One common method includes the use of anthracene-2-amine and 5-oxo-pentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid, 5-(2-anthracenylamino)-5-oxo- can undergo various chemical reactions, including:
Oxidation: The anthracenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under basic or acidic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Hydroxyanthracene derivatives.
Substitution: Various substituted anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 5-(2-anthracenylamino)-5-oxo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the luminescent properties of the anthracene group.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of pentanoic acid, 5-(2-anthracenylamino)-5-oxo- involves its interaction with specific molecular targets. The anthracenyl group can intercalate into DNA, disrupting the replication process and leading to potential anti-cancer effects. Additionally, the compound can interact with various enzymes, inhibiting their activity and resulting in anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Anthracene-2-carboxylic acid
- Anthracene-9-carboxylic acid
- Anthracene-2-amine
Uniqueness
Pentanoic acid, 5-(2-anthracenylamino)-5-oxo- is unique due to the presence of both the pentanoic acid and anthracenylamino groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
189208-88-6 |
|---|---|
Molekularformel |
C19H17NO3 |
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
5-(anthracen-2-ylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C19H17NO3/c21-18(6-3-7-19(22)23)20-17-9-8-15-10-13-4-1-2-5-14(13)11-16(15)12-17/h1-2,4-5,8-12H,3,6-7H2,(H,20,21)(H,22,23) |
InChI-Schlüssel |
BOUJCMRUDTZULH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)NC(=O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


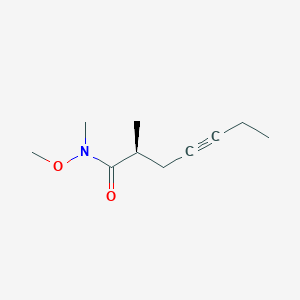

![1-(4-Chlorophenyl)-3-[[3-(4-chlorophenyl)-3-oxopropyl]-ethylamino]propan-1-one;hydrochloride](/img/structure/B12576626.png)
![1-Benzyl-4-[(1S)-1,3-diphenylprop-2-en-1-yl]piperazine](/img/structure/B12576631.png)
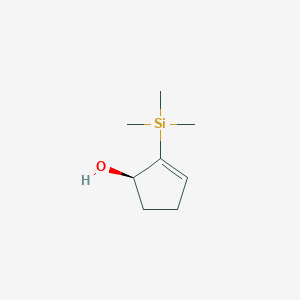
![N-(4-{[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B12576638.png)
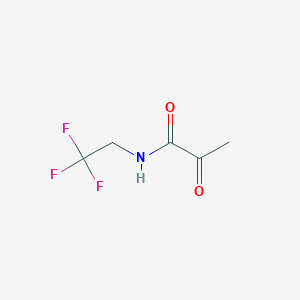

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide](/img/structure/B12576643.png)
![4-[Hydroxy(isobutyryl)amino]butanoic acid](/img/structure/B12576659.png)
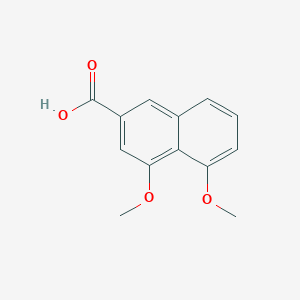
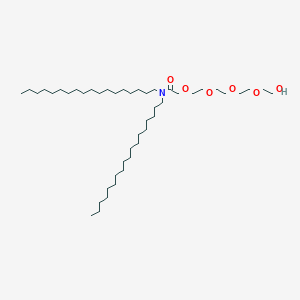
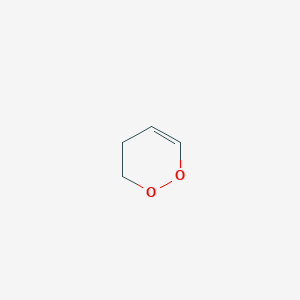
![8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile](/img/structure/B12576686.png)
